Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-
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Overview
Description
Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- is a chiral compound featuring a pyrrolidine ring substituted with a 3-(1-methylethyl)phenyl group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-(1-methylethyl)phenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the use of potassium N-carbamoyl-β-aminoethyltrifluoroborates with vinylarenes in the presence of a copper catalyst can yield 2-arylpyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The 3-(1-methylethyl)phenyl group can enhance binding affinity and selectivity by fitting into hydrophobic pockets of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups that exhibit different reactivity.
Prolinol: A hydroxylated pyrrolidine with distinct pharmacological properties.
Uniqueness
Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness allows it to interact with biological targets in a manner different from other pyrrolidine derivatives, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2S)-2-(3-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-5-3-6-12(9-11)13-7-4-8-14-13/h3,5-6,9-10,13-14H,4,7-8H2,1-2H3/t13-/m0/s1 |
InChI Key |
XXMGAFJTOHDREW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC(=C1)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2CCCN2 |
Origin of Product |
United States |
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